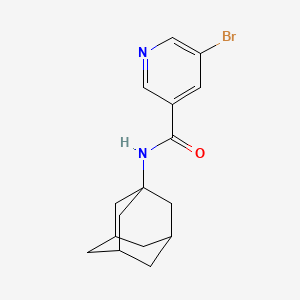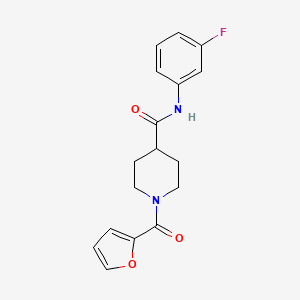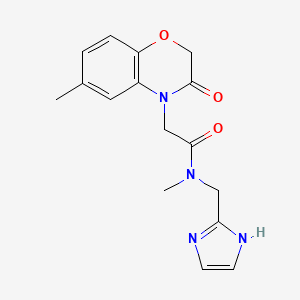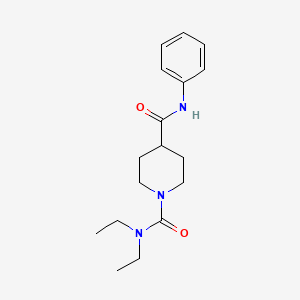
1-(5-Bromonicotinoylamino)adamantane
Vue d'ensemble
Description
1-(5-Bromonicotinoylamino)adamantane is a compound that combines the structural features of adamantane and bromonicotinoyl groups. Adamantane, a polycyclic cage molecule, is known for its high symmetry and unique properties, making it a valuable scaffold in medicinal chemistry . The incorporation of a bromonicotinoyl group introduces additional functionality, potentially enhancing the compound’s biological activity and chemical reactivity.
Safety and Hazards
Orientations Futures
The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Mécanisme D'action
Target of Action
It’s known that adamantane derivatives have a wide range of pharmacological activities . For instance, some adamantane derivatives target the Camphor 5-monooxygenase in Pseudomonas putida . Similarly, 5-Bromonicotinamide, a related compound, targets GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans .
Mode of Action
It’s known that adamantane derivatives exhibit a variety of pharmacological properties, including antiviral activity . The mechanism of action often involves the adamantane moiety acting as a membranotropic carrier, into which physiologically active functional groups are introduced .
Biochemical Pathways
It’s known that adamantane derivatives can affect a variety of biological activities, providing a perspective for investigations in the synthesis and study of the pharmacological activities in the adamantylpyridine series .
Pharmacokinetics
Adamantane derivatives are known to have moderate to long half-lives . For instance, APINAC, a synthetic cannabinoid, has a half-life of 11.3 hours when administered intravenously and 3.8 hours when administered orally .
Result of Action
It’s known that adamantane derivatives can exhibit a wide spectrum of biological activities .
Action Environment
It’s known that the structure of the cage compound with the introduced substitute can influence the biologically active properties of this molecular structure .
Méthodes De Préparation
The synthesis of 1-(5-Bromonicotinoylamino)adamantane typically involves the reaction of 1-aminoadamantane with 5-bromonicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromonicotinoylamino)adamantane can undergo various chemical reactions, including:
Oxidation: The bromonicotinoyl group can be oxidized to form corresponding N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromonicotinoylamino)adamantane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to the adamantane moiety, it may exhibit antiviral, antibacterial, and anticancer properties.
Comparaison Avec Des Composés Similaires
1-(5-Bromonicotinoylamino)adamantane can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral activity against influenza A.
1-methyl-1-adamantane methylamine: Used as an antiviral and antiparkinsonian agent.
1-(4-chlorobenzoylamino)adamantane: Exhibits antibacterial and antifungal properties. The uniqueness of this compound lies in the presence of the bromonicotinoyl group, which may confer additional biological activities and chemical reactivity compared to other adamantane derivatives.
Propriétés
IUPAC Name |
N-(1-adamantyl)-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-14-4-13(8-18-9-14)15(20)19-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12H,1-3,5-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVMUUVTVJDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155359 | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126999-38-0 | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126999380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5420426.png)
![1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B5420428.png)
![(5E)-3-[(2-Fluorophenyl)methyl]-5-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}imidazolidine-2,4-dione](/img/structure/B5420439.png)


![5-{3-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5420464.png)
![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)
![(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5420483.png)
![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)
![[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl] 5-bromofuran-2-carboxylate](/img/structure/B5420497.png)
![1-ethyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5420502.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(6-methoxy-1H-indazol-3-yl)methyl]-N-methylethanamine](/img/structure/B5420506.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine](/img/structure/B5420509.png)
